Product packaging for Dextrorphan(Cat. No.:CAS No. 125-73-5)

Dextrorphan

Numéro de catalogue: B195859
Numéro CAS: 125-73-5
Poids moléculaire: 257.37 g/mol
Clé InChI: JAQUASYNZVUNQP-PVAVHDDUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dextrorphan as a Major Metabolite of Dextromethorphan (B48470): Significance in Neuropharmacology

Dextromethorphan undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. This metabolic process involves O-demethylation, converting dextromethorphan into this compound wikipedia.orgtouro.edunih.govdrugbank.comchemrxiv.orgresearchgate.net. This compound is considered the principal pharmacologically active metabolite responsible for many of the central effects associated with dextromethorphan, particularly at higher, non-therapeutic doses wikipedia.orgtouro.eduresearchgate.nettaylorandfrancis.com.

This compound's neuropharmacological profile is characterized by potent antagonism of NMDA receptors. It acts as a noncompetitive antagonist, binding to the phencyclidine (PCP) site within the NMDA receptor-ion channel complex wikipedia.orgtouro.eduresearchgate.netahajournals.orgwikipedia.orgneurology.org. This action is more pronounced than that of dextromethorphan itself, making this compound a key mediator of the dissociative and neuroprotective effects observed with dextromethorphan administration touro.eduresearchgate.nettaylorandfrancis.comwikipedia.org. Furthermore, this compound exhibits significant activity as a sigma-1 receptor agonist touro.eduresearchgate.netresearchgate.nettaylorandfrancis.comresearchgate.netnih.gov. While dextromethorphan also interacts with sigma-1 receptors and serotonin (B10506) transporters, this compound is less active as a serotonin reuptake inhibitor but retains norepinephrine (B1679862) reuptake inhibition wikipedia.org. Studies also indicate that this compound has a higher affinity for opioid receptors compared to dextromethorphan, especially at elevated concentrations wikipedia.org.

The complex interplay between dextromethorphan and its metabolite this compound, along with their respective receptor interactions, underlies their potential therapeutic applications in various CNS disorders.

Historical Context of this compound in Central Nervous System Research

Dextromethorphan was first patented in 1949 and approved for medical use in 1953, initially as an antitussive agent designed to be a safer alternative to codeine wikipedia.orgresearchgate.netebsco.com. For many years, its primary recognized function was cough suppression. However, as research into its mechanisms of action progressed, particularly in the latter half of the 20th century, its complex pharmacology began to emerge.

The identification of dextromethorphan's interaction with sigma-1 receptors in the 1980s marked an early expansion of its perceived neurobiological relevance touro.edu. Subsequently, the potent NMDA receptor antagonist properties of both dextromethorphan and its primary metabolite, this compound, became a significant focus of research. This activity, shared with compounds like ketamine and phencyclidine, suggested potential applications in conditions involving excitotoxicity, such as stroke and neurodegenerative diseases ahajournals.orgwikipedia.orgneurology.orgebsco.com.

The development of strategies to modulate dextromethorphan's metabolism, such as co-administration with CYP2D6 inhibitors like quinidine, facilitated more targeted investigations into the distinct pharmacological contributions of dextromethorphan and this compound touro.eduresearchgate.netresearchgate.net. More recently, the approval of dextromethorphan-bupropion combinations for major depressive disorder underscores the continued scientific interest in leveraging the neuropharmacological properties of dextromethorphan and its metabolites for treating complex psychiatric conditions researchgate.netcpn.or.krcambridge.orgmedworksmedia.com. This ongoing research highlights this compound's enduring importance in the field of chemical neuroscience.

Receptor Binding and Functional Data for this compound

This compound exhibits varying affinities for several key neuroreceptors. Its potent antagonism of NMDA receptors is a defining characteristic, alongside its activity at sigma-1 receptors. The following table summarizes some of the reported binding affinities (Ki values in nM) for this compound at various receptor sites.

Receptor TargetBinding Affinity (Ki, nM)Reference
NMDA Receptor (MK-801/PCP site)~460 iu.edu
Sigma-1 Receptor~30-200 touro.eduiu.edu
Serotonin Transporter (SERT)~1000-1700 touro.eduresearchgate.net
Norepinephrine Transporter (NET)~6000-14000 touro.eduresearchgate.net
Dopamine Transporter (DAT)~10000+ touro.edu
Nicotinic Acetylcholine (B1216132) Receptor (α3β4)~10000+ nih.gov

Note: Binding affinities can vary depending on the experimental methodology and specific receptor subtype or subunit composition studied.

Compound List:

this compound (DXO)

Dextromethorphan (DXM)

Ketamine

Phencyclidine (PCP)

Quinidine

Bupropion

Serotonin

Norepinephrine

Glutamate (B1630785)

3-methoxymorphinan

3-hydroxymorphinan

MK-801

(+)-pentazocine

SKF 10047

DTG

Epibatidine

Mecamylamine

Haloperidol

Fluoxetine

Quetiapine

Clemastine

Chloroquine

DHEA

Pregnenolone

Progesterone

Morphine

Codeine

Naloxone

Naltrexone

Gabapentin

Imipramine

BD1063

BD1047

Perampanel

Esketamine

D-methadone

Zimelidine

Chlorpheniramine (CPA)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B195859 Dextrorphan CAS No. 125-73-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-PVAVHDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014178
Record name Dextrorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-73-5
Record name Dextrorphan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrorphan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextrorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextrorphan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacodynamics and Receptor Interactions of Dextrorphan

Sigma-1 Receptor Modulation: Differentiating from Dextromethorphan (B48470)

While dextromethorphan is a known sigma-1 receptor agonist, its metabolite, dextrorphan, exhibits a significantly lower affinity for this receptor. researchgate.netdovepress.comresearchgate.net This distinction is a key differentiator in their respective pharmacodynamic profiles. Dextromethorphan's interaction with sigma-1 receptors is thought to contribute to its antitussive and neuroprotective effects. touro.edu In contrast, this compound's primary activity is more focused on NMDA receptor antagonism. dovepress.com

Receptor Affinities of Dextromethorphan and this compound

Compound NMDA Receptor (Ki, nM) Sigma-1 Receptor (Ki, nM)
Dextromethorphan 1700 142

Voltage-Gated Calcium Channel Modulation

This compound has been shown to act as an antagonist at voltage-gated calcium channels (VGCCs). nih.govcapes.gov.br It has been demonstrated to inhibit K+-depolarization-evoked 45Ca2+ uptake in both brain synaptosomes and cultured neural cells. capes.gov.br Specifically, half-maximal inhibition of synaptosomal 45Ca2+ uptake was observed at a concentration of 200 μM for this compound. capes.gov.br This action is believed to contribute to its neuroprotective effects by reducing calcium influx through both N-type and L-type VGCCs. capes.gov.brsigmaaldrich.com

Nicotinic Acetylcholine (B1216132) Receptor Interactions (e.g., α3β4 nAChR)

This compound also interacts with neuronal nicotinic acetylcholine receptors (nAChRs), acting as a non-competitive antagonist. nih.gov It has been shown to block the activation of α3β4, α4β2, and α7 nAChR subtypes. nih.govnih.gov However, its potency at these receptors differs. For instance, this compound blocks α3β4 nicotinic receptors with about one-third the potency of dextromethorphan. nih.gov In vitro studies using oocytes expressing various nAChR subtypes have confirmed this blocking action at micromolar concentrations. nih.gov

Inhibitory Concentrations (IC50) of this compound at nAChR Subtypes

nAChR Subtype IC50 (µM)
α3β4 0.7 - 4.3
α4β2 0.7 - 4.3

Compound Names Mentioned:

Compound
This compound
Dextromethorphan
Ketamine
Phencyclidine
Glutamate (B1630785)
Glycine
Memantine

Monoamine Transporter Modulation (Serotonin and Norepinephrine (B1679862) Reuptake Inhibition)

This compound, the primary active metabolite of dextromethorphan, interacts with monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine transporter (NET). wikipedia.org This interaction results in the inhibition of neurotransmitter reuptake, a mechanism shared by various antidepressant medications. researchgate.netwikipedia.org While its parent compound, dextromethorphan, also exhibits this activity, this compound's profile shows distinct affinities for these transporters. wikipedia.org

Research findings indicate that this compound binds to both SERT and NET, though with varying potencies. One study reported that this compound has a notable affinity for the serotonin transporter and a lower affinity for the norepinephrine transporter. nih.govfrontiersin.org In contrast, some qualitative descriptions suggest it is less active as a serotonin reuptake inhibitor while retaining its activity as a norepinephrine reuptake inhibitor. wikipedia.org

Detailed preclinical research provides specific binding affinity data. In a radioligand competition binding assay, this compound demonstrated a good affinity for the human serotonin transporter (SERT). nih.govfrontiersin.org Another in vitro binding assay also confirmed this compound's ability to compete for binding at SERT, reporting a Ki value of 484 nM. europa.eu Its affinity for the norepinephrine transporter (NET) has also been quantified. nih.govfrontiersin.org

The inhibitory constants (Ki) from preclinical studies are summarized in the tables below.

Research Findings: Serotonin Transporter (SERT)

This compound acts as an inhibitor of the serotonin transporter, which can increase the synaptic availability of serotonin. bmj.com Studies have quantified its binding affinity (Ki), although reported values vary. One comprehensive radioligand binding study identified a Ki value of 0.14 µM for SERT. nih.govfrontiersin.org A separate in vitro assay found a Ki value of 484 nM. europa.eu This activity at SERT is a recognized component of this compound's pharmacological profile. researchgate.net

Table 1: Preclinical Research Findings on this compound's Binding Affinity for the Serotonin Transporter (SERT)

Compound Transporter Parameter Value (nM) Source(s)
This compound SERT Ki 140 nih.govfrontiersin.org
This compound SERT Ki 484 europa.eu

Data presented is from in vitro radioligand competition binding assays.

Research Findings: Norepinephrine Transporter (NET)

This compound also modulates the norepinephrine transporter, an action it shares with its parent compound. wikipedia.org Its inhibitory effect on NET is considered part of its broader mechanism of action. researchgate.net A radioligand competition binding assay determined the binding affinity of this compound for NET to be 5.67 µM. nih.govfrontiersin.org

Table 2: Preclinical Research Findings on this compound's Binding Affinity for the Norepinephrine Transporter (NET)

Compound Transporter Parameter Value (nM) Source(s)
This compound NET Ki 5670 nih.govfrontiersin.org

Data presented is from in vitro radioligand competition binding assays.

Cellular and Molecular Mechanisms Underlying Dextrorphan S Biological Activities

Modulation of Glutamatergic Neurotoxicity

Inhibition of Excitotoxicity Pathways

Dextrorphan is recognized as a potent N-methyl-D-aspartate (NMDA) receptor antagonist wikipedia.orgahajournals.orgtouro.edu. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and neurotransmission. However, overactivation of these receptors, often due to excessive extracellular glutamate, can lead to excitotoxicity. This pathological process involves an excessive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of events that ultimately result in neuronal damage and death droracle.aiwikipedia.orgnih.gov.

This compound exerts its neuroprotective effects by acting as an uncompetitive antagonist of the NMDA receptor. It binds to a site within the NMDA receptor's ion channel, thereby blocking the passage of ions, including calcium, when the receptor is activated by glutamate wikipedia.orgtouro.edu. This blockade effectively reduces the excessive neuronal excitation and the subsequent intracellular calcium overload that characterizes excitotoxicity droracle.aiwikipedia.org. Research has demonstrated that this compound can attenuate hypoxic neuronal injury in cellular cultures and significantly reduce ischemic neuronal injury in animal models of stroke ahajournals.org. While dextromethorphan (B48470) also exhibits NMDA receptor antagonist activity, this compound is considered its primary active metabolite responsible for these effects wikipedia.orgahajournals.orgtouro.edu.

MechanismTargetObserved EffectReference(s)
NMDA Receptor AntagonismNMDA ReceptorBlockade wikipedia.orgahajournals.orgtouro.edu
NeuroprotectionNeuronal InjuryAttenuation ahajournals.org

Regulation of Glutamate Transporter Expression

Glutamate transporters, such as the glutamate/aspartate transporter (GLAST, EAAT1) and glutamate transporter-1 (GLT-1, EAAT2), are critical for maintaining glutamate homeostasis in the brain by clearing glutamate from the extracellular space spandidos-publications.comspandidos-publications.comproquest.com. Dysfunction or downregulation of these transporters can contribute to elevated extracellular glutamate levels and exacerbate excitotoxicity spandidos-publications.comspandidos-publications.comproquest.com. Studies have shown that dextromethorphan (DM), the parent compound, can upregulate the expression of GLAST and GLT-1 in the brain following traumatic injury spandidos-publications.comspandidos-publications.com. Furthermore, dextromethorphan pretreatment has been shown to prevent the inhibition of GLAST and GLT-1 induced by methylmercury (B97897) exposure researchgate.net. However, the provided literature primarily implicates dextromethorphan in modulating these transporters, and direct evidence detailing this compound's specific role in regulating glutamate transporter expression is not explicitly detailed within these findings.

Anti-inflammatory and Immunomodulatory Mechanisms

Reduction of Pro-inflammatory Cytokine Expression

Inflammation, mediated by pro-inflammatory cytokines, plays a significant role in various neurological disorders and injuries. Studies indicate that dextromethorphan (DM) can modulate inflammatory responses by reducing the production and release of key pro-inflammatory cytokines. For instance, dextromethorphan has been shown to reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) from activated microglia spandidos-publications.com. Research also indicates that dextromethorphan can suppress the production of TNF-α, IL-1β, and IL-6 in other cell types, including macrophages, and has demonstrated decreased expression of these cytokines in the brain following traumatic injury spandidos-publications.comspandidos-publications.comoup.com. While these effects are well-documented for dextromethorphan, the provided literature does not explicitly detail whether this compound itself directly mediates these specific cytokine reductions.

Inhibition of Microglial Activation and Function

Microglia, the resident immune cells of the central nervous system, become activated in response to injury or pathology, releasing inflammatory mediators that can contribute to neurodegeneration spandidos-publications.comnih.gov. Research has shown that dextromethorphan (DM) can inhibit lipopolysaccharide (LPS)-induced microglial activation spandidos-publications.comnih.gov. This inhibition has been linked to the suppression of inflammatory pathways, including nuclear factor-kappa B (NFκB) signaling, and the reduction of pro-inflammatory mediators and reactive oxygen species (ROS) spandidos-publications.comnih.gov. Notably, one study examining the effects of dextromethorphan on microglial cells found that while dextromethorphan inhibited voltage-gated proton currents, its metabolites, including this compound, were ineffective in this specific action nih.gov. This suggests that for certain pathways involved in microglial activation, dextromethorphan may be the primary agent, and this compound's role in directly inhibiting microglial activation via these specific mechanisms is less clear or potentially indirect based on the provided findings.

Modulation of Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in cellular damage. Dextromethorphan (DM) has demonstrated anti-oxidative effects by modulating pathways involved in oxidative stress oup.complos.org. Studies indicate that DM can inhibit the activity of NADPH oxidase, a key enzyme system responsible for ROS production, particularly in immune cells like microglia and macrophages oup.complos.orgnih.govresearchgate.netresearchgate.net. This inhibition leads to a reduction in superoxide (B77818) production and ROS generation oup.complos.orgnih.govresearchgate.netresearchgate.net. For example, DM has been shown to inhibit NADPH oxidase activity by affecting the translocation of its subunits and to reduce ROS generation in response to various stimuli oup.comnih.govresearchgate.netresearchgate.net. While these findings highlight dextromethorphan's role in modulating oxidative stress, the provided literature does not explicitly detail whether this compound itself directly mediates these specific oxidative stress modulations.

Preclinical Neuroprotective and Neuromodulatory Effects of Dextrorphan

Neuroprotection in In Vitro Models of Neuronal Injury

Attenuation of Hypoxic Neuronal Injury

In vitro studies using cortical cell cultures have established that dextrorphan can attenuate neuronal injury caused by hypoxia. nih.govresearchgate.net This protective effect is concentration-dependent and is linked to its ability to block NMDA receptor-mediated neurotoxicity. nih.govresearchgate.net By inhibiting the excessive influx of calcium ions that occurs during hypoxic conditions, this compound helps to prevent the cascade of events that leads to neuronal death. nih.gov Research has shown that this compound and its parent compound, dextromethorphan (B48470), significantly reduce hypoxic damage in cultured neurons. nih.gov

Neuroprotective Efficacy in Animal Models of Central Nervous System Insult

Focal and Global Ischemia Models (e.g., Stroke)

This compound has shown considerable neuroprotective efficacy in animal models of both focal and global cerebral ischemia. ahajournals.orgresearchgate.net In models of focal ischemia, which mimic the effects of a stroke, administration of this compound has been found to reduce the size of the resulting infarct (tissue death). ahajournals.orgtaylorfrancis.com This effect is dose-dependent, with higher concentrations providing greater protection. ahajournals.orgtinnitusjournal.com Studies in rats have demonstrated that this compound can reduce infarct volume by as much as 65% when administered before the ischemic event. nih.govexlibrisgroup.com Furthermore, when combined with other neuroprotective agents, such as the protein synthesis inhibitor cycloheximide, the protective effect can be even more pronounced, with an 87% reduction in infarct volume. nih.govexlibrisgroup.com The neuroprotective action of this compound in these models is largely attributed to its antagonism of NMDA receptors, which are heavily implicated in ischemic neuronal damage. ahajournals.orgjci.org

Table 1: Neuroprotective Effects of this compound in Ischemia Models

Animal Model Type of Ischemia Key Findings Reference(s)
Rat Transient Focal Ischemia Reduced infarct volume by approximately 65%. nih.govexlibrisgroup.com
Rat Transient Focal Ischemia Additive neuroprotective effect with cycloheximide, reducing infarct volume by 87%. nih.govexlibrisgroup.com
Rat Focal Ischemia Neuroprotection is dependent on plasma and brain levels. ahajournals.org
General Animal Models Focal and Global Ischemia Attenuates ischemic neuronal injury. ahajournals.orgresearchgate.net

Traumatic Brain Injury Models (e.g., Penetrating Ballistic-Like Brain Injury)

The neuroprotective effects of dextromethorphan, which is metabolized to this compound, have been documented in animal models of traumatic brain injury (TBI). researchgate.netspandidos-publications.com In a rat model of controlled cortical impact, treatment with dextromethorphan significantly reduced brain edema and neurological deficits, while increasing neuronal survival. spandidos-publications.comspandidos-publications.com These beneficial effects were associated with a reduction in inflammatory markers and a decrease in excitotoxicity. spandidos-publications.com While direct studies on this compound in penetrating ballistic-like brain injury models are less common, the established role of NMDA receptor-mediated excitotoxicity in TBI suggests that this compound would likely offer protection in such scenarios. researchgate.nettinnitusjournal.com

Seizure Models

This compound has demonstrated anticonvulsant properties in various animal models of seizures. researchgate.netcapes.gov.br Its effectiveness is linked to its ability to block NMDA receptors, which play a role in the generation and spread of seizure activity. jst.go.jp In studies comparing this compound to its parent compound, dextromethorphan, both have shown efficacy in attenuating seizures induced by agents like kainic acid and the calcium channel agonist BAY k-8644. nih.gov However, in some models, dextromethorphan appeared to be a more potent anticonvulsant. nih.gov Research in rats with maximal electroshock-induced convulsions has also confirmed the anticonvulsant effects of this compound. capes.gov.brdtic.mil

Table 2: Anticonvulsant Effects of this compound in Seizure Models

Animal Model Seizure Induction Method Key Findings Reference(s)
Rat Maximal Electroshock This compound exhibits anticonvulsant activity. capes.gov.brdtic.mil
Rat/Mouse Kainic Acid This compound attenuates seizures, though dextromethorphan may be more potent. nih.gov
Mouse BAY k-8644 This compound attenuates seizures, though dextromethorphan may be more potent. nih.gov
General Animal Models Various Dextromethorphan (metabolized to this compound) shows efficacy against seizures. researchgate.net

Neurodegenerative Disorder Models (e.g., Parkinsonian Models, MDMA Neurotoxicity)

This compound and its parent compound have shown promise in models of neurodegenerative disorders. In Parkinsonian models, dextromethorphan has been found to protect dopaminergic neurons from inflammation-mediated degeneration by inhibiting microglial activation. researchgate.netnih.gov This effect appears to be mediated, at least in part, by the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species. nih.gov

In models of 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity, which is characterized by damage to serotonin (B10506) neurons, this compound has been shown to block these neurotoxic effects. grantome.com This protection is thought to be related to the blockade of NMDA receptors and voltage-gated calcium channels, preventing the excessive calcium influx that contributes to cell death. grantome.com Studies in non-human primates have also suggested that dextromethorphan can attenuate the long-term serotonergic deficits caused by MDMA. researchgate.netnih.gov

Functional Outcome Assessments in Preclinical Studies

Preclinical investigations into the therapeutic potential of this compound have utilized various animal models to assess its impact on functional outcomes following neurological injury. These assessments are critical for determining the translational relevance of its neuroprotective and neuromodulatory effects. The primary focus of these studies has been on the amelioration of behavioral and cognitive deficits, as well as the preservation of neuronal tissue.

Behavioral and Cognitive Deficit Amelioration

The evaluation of this compound's ability to mitigate behavioral and cognitive impairments is a key aspect of its preclinical assessment. These studies aim to determine if the compound can lead to meaningful functional recovery after a neurological insult.

Detailed research into the specific effects of this compound on behavioral and cognitive outcomes in animal models is limited. Much of the available preclinical literature focuses on its parent compound, dextromethorphan. For instance, studies on dextromethorphan have demonstrated improvements in locomotor activity and spatial learning deficits in rodent models of cerebral ischemia. nih.govnih.govtermedia.pl However, dedicated preclinical studies that specifically isolate and detail the effects of this compound on ameliorating behavioral and cognitive deficits are not extensively represented in the reviewed scientific literature. Therefore, a comprehensive understanding of this compound's independent contribution to functional recovery in these domains remains an area requiring further investigation.

Interactive Data Table: Preclinical Behavioral and Cognitive Outcome Studies of this compound

Animal Model Behavioral/Cognitive Test Key Findings for this compound
Various Neurological Injury Models Various Standardized Tests Data not available in the reviewed literature

Neuronal Survival and Infarct Volume Reduction

A significant measure of neuroprotection in preclinical studies is the extent to which a compound can reduce the volume of brain tissue death (infarct) and promote the survival of neurons following an ischemic event.

This compound, a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has demonstrated neuroprotective effects in experimental models of focal brain ischemia. ahajournals.org The mechanism of this protection is linked to the attenuation of excitotoxic neuronal injury mediated by excessive glutamate (B1630785) receptor activation. ahajournals.orgresearchgate.net Preclinical evidence from animal models of focal ischemia has shown that this compound can significantly reduce the size of the resulting infarct. ahajournals.org The degree of this neuroprotective effect has been observed to be dependent on achieving sufficient plasma and brain concentrations of the compound. ahajournals.org

In a notable preclinical study using a rat model of transient focal cerebral ischemia, the administration of this compound was found to have a substantial impact on the volume of infarcted tissue. These findings suggest that by preventing the excitotoxic cascade that leads to cell death, this compound can contribute to the preservation of brain tissue that would otherwise be lost after an ischemic stroke.

One study in rats with transient focal cerebral ischemia demonstrated that this compound administered 15 minutes prior to the ischemic event led to a significant reduction in the resulting infarct volume. exlibrisgroup.com When this compound was administered in combination with cycloheximide, an inhibitor of protein synthesis, an even greater, additive neuroprotective effect was observed, resulting in an 87% reduction in infarct volume. exlibrisgroup.com This suggests that this compound's mechanism of action in reducing neuronal death is distinct from pathways involving new protein synthesis.

Interactive Data Table: Preclinical Studies on this compound's Effect on Infarct Volume

Animal Model Ischemia Type This compound Administration Details Outcome Measure Results Citation
Rat Transient Focal Cerebral Ischemia 30 mg/kg, 15 min pre-ischemia Infarct Volume ~65% reduction exlibrisgroup.com

Dextrorphan Metabolism and Pharmacokinetic Investigations in Preclinical Systems

O-Demethylation Pathway via Cytochrome P450 Enzymes (Primarily CYP2D6)

The principal route for dextrorphan formation from dextromethorphan (B48470) is O-demethylation, a process predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 biorxiv.orgwikipedia.orgresearchgate.netpnas.orgricardinis.pttouro.eduresearchgate.netuzh.chresearchgate.netnih.govnih.govnih.govnih.gov. This pathway accounts for the majority of this compound produced during dextromethorphan metabolism wikipedia.orguzh.ch. While CYP2D6 is the primary enzyme, other CYP isoforms, including CYP3A4, CYP3A5, and CYP2C9, have been identified as contributing to O-demethylation to a lesser extent biorxiv.orgricardinis.pt. The formation of this compound via CYP2D6 is a key reaction used to assess the activity of this enzyme both in vitro and in vivo researchgate.netnih.govnih.gov.

Kinetic studies using human liver microsomes (HLM) have characterized the O-demethylation of dextromethorphan by CYP2D6. In extensive metabolizers (EMs), this reaction typically exhibits biphasic kinetics, indicating the presence of high and low affinity binding sites for the substrate nih.govnih.gov. Reported Michaelis-Menten constants (Km) for EMs range from 2.2 to 9.4 µM for the high-affinity site and 55.5 to 307.3 µM for the low-affinity site, with maximum reaction rates (Vmax) around 10.2 ± 5.3 nmol/mg protein/hr nih.govnih.gov. In contrast, liver microsomes from poor metabolizers (PMs) typically display a single binding site with a higher Km (e.g., 48 µM or 560 µM) and a significantly lower Vmax (e.g., 2.2 nmol/mg protein/hr) nih.govnih.gov. Recombinant CYP2D6 systems have also been used to study these kinetics, yielding Km values for this compound formation in the range of 1.9 to 3.4 µM and Vmax values of approximately 8.5 nmol/nmol P450/min nih.govnih.gov.

The relative activities of different CYP2D6 alleles on dextromethorphan metabolism have been quantified, highlighting significant inter-individual variability. For example, the CYP2D61 allele demonstrates higher metabolic clearance compared to CYP2D62 and CYP2D641 alleles uzh.ch. The clearance attributed to a single CYP2D61 copy is approximately 2.5-fold greater than that of CYP2D62, while CYP2D641 exhibits very low activity uzh.ch. Comparative studies of various CYP2D6 allelic variants, such as CYP2D6*1, *2, and *17, reveal distinct metabolic capacities and differential sensitivities to inhibition by various compounds researchgate.net.

Further Metabolic Transformations (N-demethylation, Glucuronidation, Sulfation)

Following its formation, this compound undergoes further metabolic transformations. The primary pathway for this compound elimination involves conjugation, predominantly glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT2B15, to form this compound O-glucuronide (DXO-Glu) biorxiv.orgresearchgate.netricardinis.pttouro.eduresearchgate.netnih.govresearchgate.net. This compound O-glucuronide is a major urinary metabolite and is less permeable across the blood-brain barrier compared to unconjugated this compound touro.edu.

In Vitro Metabolic Models (e.g., Liver Microsomes, Microbial Cultures)

A variety of in vitro systems are employed to study this compound metabolism. Human liver microsomes (HLM) are widely used due to their rich content of drug-metabolizing enzymes, including CYP2D6 and UGTs biorxiv.orgpnas.orgnih.govnih.govnih.govresearchgate.netcambridge.org. These preparations allow for the determination of kinetic parameters (Km, Vmax) and the assessment of enzyme inhibition nih.govnih.gov.

Microbial cultures, particularly Saccharomyces cerevisiae, have emerged as useful models for mimicking CYP2D6-mediated O-demethylation of dextromethorphan to this compound, showing similarities to mammalian metabolism sigmaaldrich.comeurekaselect.comnih.goveurekaselect.com. Additionally, recombinant systems expressing specific human CYP isoforms, such as yeast, Supersomes, and Bactosomes, are valuable tools for dissecting the role of individual enzymes and assessing substrate selectivity researchgate.netnih.govresearchgate.netresearchgate.net. These systems facilitate the characterization of enzyme kinetics and the identification of specific metabolites.

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically Based Pharmacokinetic (PBPK) modeling plays a significant role in understanding and predicting the pharmacokinetics of dextromethorphan and its metabolites, including this compound biorxiv.orgfrontiersin.orgresearchgate.net. These models integrate in vitro metabolic data, enzyme kinetics, and physiological parameters to simulate drug disposition in various preclinical and clinical scenarios. PBPK models are particularly useful for investigating the impact of genetic polymorphisms in metabolizing enzymes, such as CYP2D6, on drug exposure and for predicting drug-drug interactions biorxiv.orgfrontiersin.orgresearchgate.net. By incorporating data on enzyme activity scores and allele-specific kinetics, PBPK models can accurately predict dextromethorphan and this compound plasma concentrations across different CYP2D6 phenotypes (e.g., ultrarapid, extensive, intermediate, and poor metabolizers) frontiersin.org.

Genetic Polymorphisms of Metabolizing Enzymes and their Impact on this compound Levels

Genetic polymorphisms in metabolizing enzymes, most notably CYP2D6, profoundly influence dextromethorphan metabolism and, consequently, this compound levels biorxiv.orgwikipedia.orguzh.chnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netpharmgkb.orgcpicpgx.orgmdpi.comfda.gov. Individuals classified as CYP2D6 poor metabolizers (PMs) exhibit significantly reduced O-demethylation of dextromethorphan, leading to diminished this compound formation and consequently higher plasma concentrations of the parent drug, dextromethorphan wikipedia.orgresearchgate.netuzh.chfrontiersin.orgresearchgate.netfda.govefda.gov.etresearchgate.net. Conversely, individuals with ultrarapid metabolizer (UM) genotypes show enhanced CYP2D6 activity, resulting in more rapid and extensive conversion of dextromethorphan to this compound wikipedia.orguzh.ch.

The urinary dextromethorphan/dextrorphan (DXM/DXO) ratio is a widely used metric for assessing CYP2D6 activity and phenotyping frontiersin.orgresearchgate.netmdpi.com. Differences in this ratio are directly correlated with CYP2D6 genotype frontiersin.orgresearchgate.netmdpi.com. For instance, studies have shown that CYP2D61/1 genotypes exhibit lower DXM/DXO ratios compared to CYP2D62/2 or CYP2D64/4 genotypes, reflecting increased CYP2D6 activity in individuals with 1 alleles uzh.chmdpi.com. The identification and characterization of various CYP2D6 alleles (1, *2, *4, *5, *10, *17, *41, etc.) and their associated functional consequences are critical for predicting an individual's metabolic phenotype and potential drug response uzh.chresearchgate.netpharmgkb.org.

Advanced Analytical and Bioanalytical Methodologies for Dextrorphan Research

Chromatographic Techniques for Dextrorphan Quantification in Biological Matrices

The quantification of this compound in biological samples such as plasma, urine, and tissues is predominantly achieved through various chromatographic techniques. These methods separate this compound from its parent compound, dextromethorphan (B48470), other metabolites, and endogenous matrix components, allowing for precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of this compound. It combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For volatile and thermally stable compounds, GC-MS provides excellent resolution. In the case of this compound, derivatization is sometimes employed to improve its chromatographic properties.

A validated Selected Ion Monitoring (SIM) GC-MS method has been developed for the simultaneous determination of dextromethorphan and its metabolites, including this compound, in human plasma and urine. nih.gov This method demonstrated good linearity with a lower limit of quantitation (LOQ) of 10 ng/mL for all analytes in all matrices. nih.gov The intra-day and inter-day precision was reported to be better than 9.02% and 9.91%, respectively, with accuracy ranging from 91.76% to 106.27%. nih.gov In forensic applications, GC-MS is used for final identification, with specific ions (e.g., m/z 257 for this compound) extracted from the full scan mass spectrum for quantification. nih.gov Another study focusing on decomposed skeletal tissues used GC-MS and found a limit of detection of 10 ng/mL for both dextromethorphan and this compound. nih.gov

Table 1: GC-MS Method Parameters for this compound Analysis
Biological MatrixLinearity RangeLower Limit of Quantification (LOQ)Key Quantifying Ion (m/z)RecoveryReference
Human Plasma, UrineNot Specified10 ng/mLNot Specified>72.68% nih.gov
Human Urine100 - 2000 ng/mLNot Specified (LOD was 50 ng/mL)25757-74% nih.gov
Decomposed Skeletal Tissue10 - 10,000 ng/mLNot Specified (LOD was 10 ng/mL)Not Specified>90% nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, UV-Spectrophotometric)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this compound analysis, often coupled with fluorescence or ultraviolet (UV) detectors.

Fluorescence Detection: Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for the analysis of this compound. nih.gov A method using fluorescence detection (excitation 280 nm and emission 310 nm) after separation on a phenyl column was able to detect dextromethorphan concentrations as low as 0.02 µg/mL. nih.gov This method also produced chromatograms with significantly less interference, allowing for more accurate quantification. nih.gov Another HPLC method with fluorometric detection for the simultaneous determination of dextromethorphan and its metabolites in human plasma reported a lower limit of quantification (LLOQ) of 1 nM for each compound. researchgate.nettmu.edu.tw

UV-Spectrophotometric Detection: HPLC with UV detection is also utilized, although it is generally less sensitive than fluorescence or mass spectrometry. nih.gov A method for quantifying dextromethorphan and its metabolites in urine used UV detection at 280 nm. nih.gov The minimum quantifiable levels for this compound were 0.09 µg of base/mL in nonhydrolyzed urine and 0.21 µg of base/mL in hydrolyzed urine. nih.gov Another HPLC-UV method for the determination of dextromethorphan in syrup was validated with detection at 280 nm. researchgate.netscispace.com

Table 2: HPLC Method Parameters for this compound Analysis
Detector TypeBiological MatrixLinearity RangeLimit of Quantification (LOQ)Wavelength (nm)Reference
FluorescenceHuman UrineNot specified0.02 µg/mL (LOD for Dextromethorphan)Ex: 280, Em: 310 nih.gov
FluorescenceHuman Plasma1 - 200 nM1 nMNot specified researchgate.net
UVHuman UrineNot specified0.09 µg/mL280 nih.gov
UVHuman Urine1 - 10 µg/mL1.0 µg/mLNot specified researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of this compound due to its exceptional sensitivity, specificity, and high-throughput capabilities. This technique uses a mass spectrometer to detect the mass-to-charge ratio of ions, allowing for definitive identification and quantification.

Numerous LC-MS/MS methods have been developed and validated for this compound in various biological matrices, including human plasma, rat plasma, and oral fluid. fishersci.comnih.govnih.govoup.com These methods often employ a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

For instance, a method for human plasma achieved a lower limit of quantification of 0.02 ng/mL for this compound, with a linear range of 0.02-5 ng/mL. nih.gov Another highly sensitive method reported an LOQ of 5 pg/mL from a 1 mL plasma sample. nih.gov The precision for these methods is generally better than 15%, and accuracy is typically within 85-115%, meeting regulatory guidelines for bioanalytical method validation. nih.govnih.gov

Table 3: LC-MS/MS Method Parameters for this compound Analysis
Biological MatrixLinearity Range (ng/mL)Limit of Quantification (LOQ)Intra/Inter-day Precision (%)Accuracy (%)Reference
Rat Plasma0.1 - 1000.1 ng/mL≤14%Not Specified fishersci.com
Human Plasma0.02 - 50.02 ng/mL<11%92.9 - 102.5% nih.gov
Human Plasma0.005 - 505 pg/mL<12%Within 10% of spiked value nih.gov
Rat Plasma1 - 2501 ng/mL<9.80%96.35 - 106.39% ingentaconnect.com
Oral Fluid2 - 1002 ng/mL<15%Within ±20% of nominal oup.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and quantification of substances. While less common for bioanalytical quantification than LC-MS/MS, HPTLC can serve as a valuable screening tool. farmaciajournal.com

A stability-indicating HPTLC method for dextromethorphan has been developed, showing good linearity over a concentration range of 2000-20000 ng/band. neliti.com Another HPTLC method was developed for the simultaneous estimation of dextromethorphan and bupropion, with a linearity range of 50-300 ng/band for dextromethorphan. ijcrt.org For analysis, separation is typically achieved on silica (B1680970) gel 60 F254 plates, and detection is performed via densitometry at a specific wavelength, such as 215 nm or 278 nm. farmaciajournal.comijcrt.org The retention factor (Rf) is used to identify the compound; one study reported an Rf value of approximately 0.22 for dextromethorphan. farmaciajournal.com This technique is noted for being a simple and rapid procedure that can be applied as a screening tool for analytical diagnostics. farmaciajournal.com

Table 4: HPTLC Method Parameters for this compound/Dextromethorphan Analysis
AnalyteStationary PhaseMobile PhaseDetection WavelengthLinearity Range (ng/band)Reference
Dextromethorphan HBrSilica GelNot SpecifiedNot Specified2000 - 20000 neliti.com
DextromethorphanSilica gel 60 F254Methanol: Ammonia (100:1.5, v/v)278 nm5000 - 25000 farmaciajournal.com
Dextromethorphan HBrSilica GelChloroform: Methanol (9:1 v/v)215 nm50 - 300 ijcrt.org

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to remove interferences from biological matrices and concentrate the analyte of interest before chromatographic analysis.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used and efficient sample clean-up technique for isolating this compound from complex biological samples like plasma, urine, and oral fluid. fishersci.comoup.comfarmaciajournal.comnih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

Different types of SPE cartridges can be used, with the choice depending on the physicochemical properties of the analyte and the nature of the matrix. Strong cation exchange cartridges (e.g., Isolute SCX) have been successfully used for extracting dextromethorphan and its metabolites from urine, achieving good recovery of 85% or more. nih.gov Another common choice is a mixed-mode SPE, such as the Thermo Scientific™ SOLA™ CX, which combines cation exchange and reversed-phase retention mechanisms. fishersci.com This approach provides excellent precision, low matrix suppression, and good recovery for this compound from plasma. fishersci.com The general steps for an SPE procedure are:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it.

Equilibration: The sorbent is rinsed with a solution (e.g., water or buffer) that is similar to the sample matrix.

Loading: The pre-treated biological sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with one or more solvents to remove interfering substances.

Elution: A specific solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for analysis.

SPE is particularly advantageous in high-throughput bioanalytical laboratories where it can be automated, leading to higher reproducibility and faster sample processing. fishersci.comoup.com

Application in Pharmacogenetic Research (e.g., CYP2D6 Phenotyping Probe)

This compound plays a pivotal role in pharmacogenetic research as the primary metabolite of dextromethorphan, a probe drug used to determine the phenotype of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govsemanticscholar.org The CYP2D6 enzyme is crucial for the metabolism of numerous drugs, and its activity varies significantly among individuals due to genetic polymorphisms. frontiersin.org This variability can lead to differences in drug efficacy and the risk of adverse effects. semanticscholar.org

The process of CYP2D6 phenotyping using dextromethorphan involves administering a known dose of the drug to an individual and then measuring the concentrations of both the parent drug (dextromethorphan) and its O-demethylated metabolite (this compound) in a biological sample, typically urine or plasma. nih.govresearchgate.net The key metabolic step, the conversion of dextromethorphan to this compound, is almost exclusively catalyzed by the CYP2D6 enzyme. nih.govricardinis.pt

From these concentrations, a metabolic ratio (MR) is calculated, most commonly as the amount of dextromethorphan divided by the amount of this compound (MR = DM/DX). nih.govsemanticscholar.org This ratio serves as a direct indicator of the individual's CYP2D6 enzyme activity. researchgate.net

Based on the calculated metabolic ratio, individuals can be classified into different phenotype groups:

Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity. They metabolize dextromethorphan to this compound very slowly, resulting in a high concentration of the parent drug and a low concentration of the metabolite. This leads to a high metabolic ratio (e.g., MR > 0.3). nih.govsemanticscholar.org The frequency of the PM phenotype is estimated to be between 3-10% in Caucasian populations. nih.govsemanticscholar.org

Intermediate Metabolizers (IMs): These individuals have decreased enzyme activity compared to extensive metabolizers.

Extensive Metabolizers (EMs): This is the "normal" phenotype, representing individuals with fully functional CYP2D6 activity. They efficiently convert dextromethorphan to this compound, resulting in a low metabolic ratio. nih.govsemanticscholar.org

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to exceptionally high enzyme activity. They metabolize dextromethorphan very rapidly, leading to very low metabolic ratios.

The measurement of this compound is therefore essential for this phenotyping procedure, as it allows for the calculation of the MR, providing a functional assessment of an individual's ability to metabolize CYP2D6 substrates. tandfonline.com This information can be used to personalize drug therapy, optimizing efficacy and minimizing risks. semanticscholar.org

PhenotypeCYP2D6 Enzyme ActivityMetabolism of Dextromethorphan to this compoundResulting Metabolic Ratio (DM/DX)Reference
Poor Metabolizer (PM)Deficient/AbsentVery SlowHigh (e.g., > 0.3) nih.govsemanticscholar.org
Intermediate Metabolizer (IM)DecreasedSlowIntermediate researchgate.net
Extensive Metabolizer (EM)NormalEfficientLow nih.govsemanticscholar.org
Ultrarapid Metabolizer (UM)IncreasedVery RapidVery Low frontiersin.org

Computational and Theoretical Studies on Dextrorphan S Structure and Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Mechanistic Insights

Investigation of Enzyme Reactivity and Selectivity (e.g., P450 Metabolism)

Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful hybrid computational approach that integrates the high accuracy of quantum mechanics for describing chemical reactions with the efficiency of molecular mechanics for modeling the surrounding protein environment. This methodology is indispensable for elucidating the detailed mechanisms of enzymatic catalysis and understanding the factors that dictate enzyme selectivity, particularly in complex biological systems like drug metabolism. By treating the reactive center of the enzyme and the substrate with QM methods while the bulk of the protein and solvent are described by MM force fields, QM/MM calculations can accurately model transition states, activation energies, and reaction pathways, thereby providing atomic-level insights into enzyme function nih.gov.

P450 Metabolism and Dextrorphan Formation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases central to the metabolism of a vast array of xenobiotics, including pharmaceuticals pnas.org. These enzymes catalyze oxidative transformations through a high-valent iron-oxo species, known as Compound I (Cpd I) frontiersin.org. Understanding the regioselectivity and chemoselectivity of P450-mediated reactions is critical for predicting drug metabolism, potential drug-drug interactions, and the formation of active or toxic metabolites.

Dextromethorphan (B48470) (DXM) serves as a quintessential probe substrate for studying CYP2D6, a major drug-metabolizing enzyme. The primary metabolic pathway for DXM involves O-demethylation, catalyzed by CYP2D6, yielding this compound (DXO) as the major metabolite pnas.orglivermetabolism.com. While O-demethylation is experimentally observed to be the dominant route, other potential pathways, such as aromatic hydroxylation of the methoxy-substituted phenyl ring, are also theoretically possible for molecules with similar structural features pnas.orgnih.gov. However, aromatic hydroxylation of DXM by CYP2D6 is not observed experimentally pnas.orgnih.govnih.gov. QM/MM calculations have been instrumental in resolving this discrepancy by providing mechanistic explanations for the observed metabolic selectivity.

QM/MM Insights into Dextromethorphan Selectivity

Initial quantum mechanical (QM) calculations performed on small model systems, such as anisole (B1667542) (to represent the aromatic ether moiety of DXM) and a simplified representation of Cpd I, suggested that both O-demethylation and aromatic hydroxylation could occur competitively pnas.orgnih.govacs.org. For instance, QM calculations predicted activation barriers for aromatic hydroxylation at the C2 and C3 positions of the phenyl ring to be in the range of 14.8–25.1 kcal/mol acs.org. These findings, in isolation, would imply that aromatic oxidation is a viable metabolic route.

However, when the protein environment of CYP2D6 is incorporated using QM/MM methodologies, a significantly different picture emerges pnas.orgfrontiersin.orgnih.gov. QM/MM studies have revealed that the active site of CYP2D6 imposes steric and electronic constraints on the Dextromethorphan substrate, preventing the aromatic ring from adopting the optimal geometry required for efficient aromatic hydroxylation by Cpd I pnas.orgfrontiersin.orgnih.gov. These interactions with specific active site residues, such as Ser304, Ala305, Val308, and Thr309, increase the activation energy barrier for the C-H bond cleavage and subsequent C-O bond formation characteristic of aromatic hydroxylation frontiersin.org. QM/MM calculations have predicted substantially higher activation energies for aromatic hydroxylation in the presence of the protein environment, often exceeding 30 kcal/mol pnas.orgnih.gov.

In contrast, QM/MM calculations for the O-demethylation pathway of Dextromethorphan show a much more favorable reaction profile, with significantly lower activation barriers pnas.orgnih.gov. This strong preference for O-demethylation, as predicted by QM/MM, aligns perfectly with experimental observations, which consistently identify this compound as the primary metabolic product and aromatic hydroxylated species as undetectable pnas.orgnih.govnih.gov. The QM/MM approach thus demonstrates the crucial role of the enzyme's active site architecture in dictating substrate reactivity and selectivity, overriding the intrinsic reactivity predicted by gas-phase QM calculations alone pnas.orgnih.gov.

The application of QM/MM has also extended to other P450 isoforms and substrates, such as S-ibuprofen, diclofenac, and S-warfarin with CYP2C9. These studies have similarly shown that QM/MM calculations, by including protein-ligand interactions, provide improved predictions of metabolite formation and regioselectivity compared to QM-only calculations nih.govacs.org. The inclusion of the protein environment in QM/MM calculations generally leads to higher activation barriers than those calculated in the gas phase, underscoring the influence of active-site residues in modulating substrate reactivity nih.gov.

Comparative Activation Energies for Dextromethorphan Metabolism

The following table summarizes the key findings from computational studies comparing the activation energies for the two main proposed metabolic pathways of Dextromethorphan by CYP2D6.

Reaction PathwayComputational MethodActivation Energy (kcal/mol)Experimental Observation
Aromatic HydroxylationQM (model system)~14.8 - 25.1Not observed
Aromatic HydroxylationQM/MM (with protein)~30 - 37Not observed
O-demethylationQM/MM (with protein)Significantly lowerMajor pathway

Compound List

this compound (DXO)

Dextromethorphan (DXM)

Anisole

Compound I (Cpd I)

S-ibuprofen

Diclofenac

S-warfarin

Bufuralol

Ochratoxin A (OTA)

Ochratoxin alpha (OTalpha)

4-(R/S)-hydroxy-OTA

10-OH-OTA

4-OH-OTA

Future Directions and Emerging Research Avenues for Dextrorphan

Elucidating Novel Receptor Targets and Signaling Pathways

While dextrorphan's primary mechanism is attributed to its activity as an uncompetitive NMDA receptor antagonist, emerging evidence suggests its interaction with a broader range of targets. wikipedia.orgresearchgate.net Future research is focused on characterizing these interactions and the downstream signaling cascades they initiate.

Beyond the NMDA Receptor: Initial research has established that this compound and its parent compound interact with multiple receptor systems, which are areas of active investigation.

Sigma-1 (σ1) Receptors: this compound is known to bind to sigma-1 receptors, which are implicated in a variety of cellular functions and are a target for novel antidepressant medications. researchgate.netnih.gov Elucidating the precise downstream effects of this compound's agonist activity at this receptor is a key research goal.

Monoamine Transporters: Studies on dextromethorphan (B48470) analogs have shown affinity for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. researchgate.netdigitellinc.com this compound itself retains activity as a norepinephrine reuptake inhibitor, a mechanism common to conventional antidepressants. wikipedia.org Further investigation is needed to quantify this compound's specific impact on these transporters and the resulting modulation of neurotransmitter levels.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Dextromethorphan is an antagonist of α3/β4 nicotinic receptors. drugbank.comnih.gov Research into dextromethorphan derivatives has explored their potential as non-competitive inhibitors of these receptors, suggesting a potential therapeutic avenue for addiction treatment. nih.gov Future studies will aim to clarify this compound's specific binding and functional activity at various nAChR subtypes.

Intracellular Signaling Cascades: Understanding how receptor binding translates into cellular effects requires a deep dive into intracellular signaling. Current research points to several key pathways that are likely modulated by this compound and warrant further exploration.

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is crucial for synaptic plasticity and neuronal survival. Its activation is a proposed mechanism for the rapid antidepressant effects of NMDA antagonists. researchgate.netcambridge.org Research suggests that this compound may activate mTOR signaling through its actions at NMDA and sigma-1 receptors. researchgate.netresearchgate.net

MAPK and NF-κB Pathways: Studies have shown that dextromethorphan can downregulate mitogen-activated protein kinase (MAPK) signaling pathways (including ERK1/2, JNK, and p38) and inhibit the NF-κB signaling pathway. nih.gov These pathways are critical in regulating inflammatory responses, and their modulation may explain some of the observed immunomodulatory and neuroprotective effects. nih.govnih.gov Future work will focus on this compound's specific role in modulating these inflammatory cascades.

Development of this compound Analogs with Enhanced Specificity

To improve the therapeutic index and minimize off-target effects, significant effort is being directed toward the rational design and synthesis of novel this compound analogs. The goal is to create molecules with enhanced specificity for desired targets and improved pharmacokinetic profiles. digitellinc.comgoogle.com

Strategic chemical modifications are being explored to fine-tune the pharmacological properties of the morphinan scaffold.

Fluoroalkylation and Deuteration: One approach involves the strategic substitution of hydrogen atoms with fluorine or deuterium on the dextromethorphan molecule to alter its metabolism. digitellinc.comnih.gov Fluorinated analogs have been shown to minimize metabolic degradation, increase central nervous system (CNS) exposure, and improve selectivity for monoamine transporters. digitellinc.com Similarly, deuteration can improve metabolic stability. frontiersin.org Applying these strategies directly to the this compound structure could yield analogs with more predictable pharmacokinetics and sustained target engagement.

N-Alkylated Derivatives: Research into N-alkylated derivatives of dextromethorphan has produced compounds that act as non-competitive inhibitors of α3β4 nicotinic acetylcholine receptors. nih.gov This demonstrates that modifications to the nitrogen atom of the morphinan structure can significantly alter receptor interaction and function. Creating a library of this compound analogs with various N-substituents could lead to the discovery of compounds with novel pharmacological profiles.

The development of such analogs aims to achieve a better balance of activity across different receptors, potentially leading to new therapeutic applications with improved efficacy. google.com

Analog StrategyInvestigated CompoundPrimary GoalPotential Outcome for this compound Analogs
Fluoroalkylation Fluorinated dextromethorphan analogsMinimize metabolic O-dealkylation, improve CNS exposure digitellinc.comnih.govEnhanced brain bioavailability, prolonged half-life
Deuteration Deuterated dextromethorphan (AVP-786)Improve metabolic stability nih.govfrontiersin.orgMore consistent plasma concentrations
N-Alkylation N-alkylated dextromethorphan derivativesInhibit α3β4 nicotinic acetylcholine receptors nih.govNovel agents for treating addiction or other nAChR-mediated conditions
3-Substitution 3-substituted 17-methylmorphinan analogsDevelop anticonvulsant/neuroprotectant properties dtic.milEnhanced neuroprotective effects with a favorable side-effect profile

Integration of Multi-Omics Data in this compound Research

The future of this compound research will heavily rely on a systems biology approach, integrating data from various "omics" fields to build a comprehensive picture of its biological effects. mdpi.com Multi-omics analysis—combining genomics, transcriptomics, proteomics, and metabolomics—can uncover complex patterns and interactions that are missed by single-level analyses. mdpi.com

Transcriptomics: This can reveal which genes are up- or down-regulated in response to this compound treatment. For example, RNA sequencing of neuronal cells or preclinical model tissues treated with this compound could identify entire networks of genes involved in neuroprotection, inflammation, or synaptic plasticity that are modulated by the compound. mdpi.com

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions following this compound exposure. This could directly identify the downstream effectors of signaling pathways like mTOR or MAPK. mdpi.com

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells and biological systems. Metabolomic profiling can provide a functional readout of the physiological state of a cell and identify metabolic pathways that are altered by this compound, offering insights into its effects on cellular energy and biosynthesis. mdpi.com

Integrating these datasets is a powerful strategy for generating new hypotheses about this compound's mechanism of action, identifying novel biomarkers of drug response, and discovering previously unknown therapeutic targets. mdpi.com

Advanced Preclinical Models for Mechanistic Validation

To translate findings from molecular and cellular studies into potential clinical applications, robust and physiologically relevant preclinical models are essential. Research is moving beyond traditional animal models to incorporate more advanced systems that better recapitulate human disease and biology.

Disease-Specific Animal Models: The use of well-characterized animal models remains crucial. For instance, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) rodent model is used to study Parkinson's disease and has been employed to investigate the neuroprotective effects of dextromethorphan by examining its impact on NADPH oxidase. nih.gov Similarly, sheep models have been used to determine the toxicity profile of intrathecally administered this compound. nih.gov

Human Tissue and Organoid Models: A significant advancement is the use of human-derived models. For example, ex vivo human precision-cut lung slices (hPCLS) have been used as a physiological model of fibrogenesis to show that dextromethorphan can inhibit collagen deposition. biorxiv.orgnih.gov In the future, patient-derived induced pluripotent stem cells (iPSCs) could be differentiated into specific cell types (e.g., neurons, glial cells) or complex 3D organoids. These "disease-in-a-dish" models would allow for mechanistic validation and compound screening in a genetically diverse, human-relevant context.

These advanced models will be critical for validating novel targets, testing the efficacy and specificity of new this compound analogs, and understanding the compound's mechanism of action in a system that more closely mirrors human physiology.

Q & A

Basic: What are the primary metabolic pathways of dextrorphan, and how do CYP polymorphisms influence its pharmacokinetics in clinical studies?

This compound is the major active metabolite of dextromethorphan, formed via O-demethylation by CYP2D6 in the liver. A secondary pathway involves CYP3A4-mediated N-demethylation to 3-methoxymorphinan, which is further metabolized to 3-hydroxymorphinan . Polymorphisms in CYP2D6 (e.g., poor vs. extensive metabolizers) significantly alter this compound plasma concentrations. For example, CYP2D6 inhibitors like quinidine reduce this compound formation, necessitating genotype-phenotype correlation studies in pharmacokinetic models . Methodologically, phenotyping using dextromethorphan/dextrorphan urinary ratios or plasma assays (e.g., LC-MS/MS) is critical for stratifying patient populations .

Basic: How does this compound interact with NMDA receptors, and what experimental models validate its neuroprotective effects?

This compound acts as a noncompetitive NMDA receptor antagonist, blocking glutamate-induced excitotoxicity. This activity is validated in in vitro models (e.g., inhibition of K+-stimulated 45Ca²⁺ uptake in rat brain synaptosomes, IC₅₀ = 200 ± 27 μM) and in vivo ischemic models (e.g., reduced infarct volume in rodent middle cerebral artery occlusion) . Advanced studies use electrophysiological recordings (e.g., NMDA-induced currents in cortical neurons) or calcium imaging to quantify receptor antagonism .

Advanced: How do methodological discrepancies in this compound quantification impact cross-study comparisons, particularly in long-term storage conditions?

Cross-validation studies reveal significant variability in this compound quantification between analytical methods. For instance, a 2001 study comparing old (HPLC-UV) and new (LC-MS/MS) methods found a 10% decrease in this compound concentrations after two years of sample storage at –20°C, likely due to degradation or matrix effects . Researchers must standardize protocols (e.g., enzymatic hydrolysis of glucuronides, calibration ranges) and report limits of detection/quantitation to ensure reproducibility .

Advanced: What experimental designs address contradictions in this compound’s anticonvulsant vs. hyperlocomotor effects in rodent models?

This compound exhibits dose-dependent biphasic effects: anticonvulsant at low doses (e.g., 5–10 mg/kg in maximal electroshock tests) but pro-convulsant/hyperlocomotor at higher doses (>20 mg/kg). To reconcile this, studies should:

  • Use isobolographic analysis to differentiate NMDA vs. σ-1 receptor contributions .
  • Employ behavioral assays (e.g., open-field tests) paired with microdialysis to measure extracellular glutamate/dopamine levels .
  • Control for strain-specific metabolic differences (e.g., Sprague-Dawley vs. C57BL/6 mice) .

Advanced: How does this compound’s synergy with other receptor antagonists (e.g., NK1 tachykinin) inform combinatorial therapeutic strategies for neuropathic pain?

Isobolographic analysis of this compound and WIN 51,708 (NK1 antagonist) in hyperalgesia models shows supra-additive effects at specific ratios (e.g., 41%:59% this compound:WIN), reducing ED₅₀ values by 30–40% compared to monotherapy . Methodologically, nonlinear regression models and confidence interval analysis are used to validate synergy, while avoiding Type I errors from overlapping variance .

Basic: What are the forensic implications of this compound’s stability in decomposed tissues, and how are extraction protocols optimized?

This compound persists in skeletal remains post-decomposition, detectable via microwave-assisted extraction (MAE) combined with GC-MS or LC-MS/MS. Studies comparing acute vs. repeated exposure in rat models show higher recovery rates in trabecular bone (70–80%) vs. cortical bone (50–60%) . Forensic protocols must account for microclimate effects (e.g., pH, microbial activity) on degradation kinetics .

Advanced: What are the challenges in extrapolating this compound’s neuroprotection from rodent models to human trials?

Key challenges include:

  • Species differences in CYP2D6 activity (absent in rodents, necessitating humanized transgenic models) .
  • Blood-brain barrier penetration variability, measured via CSF/plasma ratios in pharmacokinetic studies .
  • Confounding effects of this compound’s metabolites (e.g., 3-hydroxymorphinan) in in vivo efficacy assessments .

Basic: How is this compound distinguished from its enantiomer, levorphanol, in pharmacological studies?

This compound (d-isomer) and levorphanol (l-isomer) exhibit divergent receptor affinities:

  • This compound: NMDA antagonism (Ki = 0.5 μM).
  • Levorphanol: μ-opioid agonism (Ki = 0.2 nM).
    Chiral separation techniques (e.g., polarimetric HPLC, capillary electrophoresis) are critical for enantiomeric purity validation .

Table: Key Pharmacokinetic Parameters of this compound

ParameterValue (Human)Model/Reference
Half-life (t₁/₂)3–6 hoursPlasma, CYP2D6 EMs
Protein Binding60–70%In vitro
CSF/Plasma Ratio0.15–0.25Clinical trials
Urinary Excretion (Parent)<5%CYP2D6 PMs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrorphan
Reactant of Route 2
Dextrorphan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.